1,6-Dimethylpyrene
Overview
Description
1,6-Dimethylpyrene (DMP) is a polycyclic aromatic hydrocarbon (PAH), which is a type of organic compound consisting of multiple fused aromatic rings. It has a molecular formula of C18H14 .
Synthesis Analysis
The synthesis of 1,6-dimethylpyrene involves several steps. In one method, m-5 is added to anhydrous tetrahydrofuran in a three-necked flask, followed by the addition of a Grignard reagent of methyl bromide under an ice bath. The reaction is allowed to proceed at room temperature for 2 hours, after which an ammonium chloride solution is added to quench the reaction. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated. The final product, m-37, is obtained by column chromatography with a yield of 86% .
Molecular Structure Analysis
The molecular structure of 1,6-Dimethylpyrene is characterized by its molecular formula C18H14 . Further details about its molecular structure can be obtained through techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .
Chemical Reactions Analysis
The chemical reactions involving 1,6-Dimethylpyrene are complex and can involve various methods such as reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . More detailed information about these reactions can be found in the referenced papers .
Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis of different derivatives of 1,6-Dimethylpyrene, such as 1,6-dimethyl-3,4,5,8,9,10-hexahydropyrene, and the recording of their NMR spectra to ascertain the location of double bonds has been a subject of research. This is crucial for understanding the molecular structure and chemical properties of these compounds (Clar, Mcandrew, & Sanigök, 1970).
Genotoxicity and Tumorigenic Potency :
- The genotoxicity of 1,6-Dimethylpyrene, among other methylated polycyclic aromatic hydrocarbons, has been evaluated in the hepatocyte primary culture/DNA repair test. This kind of study is important for understanding the potential health risks associated with exposure to these compounds (Rice, Rivenson, Braley, & LaVoie, 1987).
Photophysical Properties and Applications :
- The photophysical properties of 1,6-Dimethylpyrene derivatives have been studied for potential applications in designing OFF-ON fluorescent thiol probes, which are significant in biological and chemical sensing technologies (Ji et al., 2009).
- Research on the introduction of N,N-dimethylamine substituents in 1,6-Dimethylpyrene has shown potential for activating aggregation-induced emission (AIE), which can be leveraged in materials science and photophysics (Sasaki et al., 2017).
Environmental Impact :
- The mechanism of pyrene photochemical oxidation in aqueous and surfactant solutions, involving derivatives like 1,6-pyrenequinone, highlights the environmental chemistry aspects of 1,6-Dimethylpyrene. Understanding these mechanisms is crucial for environmental monitoring and remediation efforts (Sigman, Schuler, Ghosh, & Dabestani, 1998).
properties
IUPAC Name |
1,6-dimethylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182265 | |
Record name | 1,6-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethylpyrene | |
CAS RN |
27984-16-3 | |
Record name | 1,6-Dimethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-DIMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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